molecular formula C19H16N4O3S B2490579 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034286-05-8

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2490579
CAS No.: 2034286-05-8
M. Wt: 380.42
InChI Key: HSIQLLZVLHKGLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound characterized by a unique structure featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic synthesis. Key steps include the formation of the thienopyrimidine core and subsequent attachment of the ethyl and pyrrole groups. Typical reaction conditions may involve:

  • Base-catalyzed cyclization

  • Use of reagents like acyl chlorides, amines, and protective groups

  • Temperature control, often requiring reflux conditions

Industrial Production Methods: For large-scale production, flow chemistry techniques and solid-phase synthesis are employed to ensure high yield and purity. These methods provide better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can undergo oxidation at the pyrrole ring, leading to the formation of pyrrole oxides.

  • Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

  • Oxidation: Use of peracids or oxone under mild conditions.

  • Reduction: Hydride donors like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents, acids, or bases under controlled temperatures.

Major Products Formed:

  • Pyrrole oxides

  • Benzyl alcohol derivatives

  • Substituted benzamides with various functional groups

Scientific Research Applications

Chemistry: Used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Acts as a probe in biochemical assays to study enzyme interactions and signaling pathways.

Medicine: Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the design and synthesis of novel materials with specific physical or chemical properties, such as catalysts or polymers.

Mechanism of Action

The compound’s mechanism of action often involves interaction with specific enzymes or receptors. It can bind to active sites, altering the enzymatic activity or receptor signaling. This modulation can lead to changes in cellular processes, which are being explored for therapeutic benefits.

Comparison with Similar Compounds

  • Thienopyrimidine derivatives without the pyrrole group

  • Benzamide derivatives with different substituents

  • Pyrrole-based compounds lacking the thienopyrimidine core

This detailed examination should cover all your requested aspects of the compound. Is there another angle you’d like to dive deeper into?

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-17(13-3-5-14(6-4-13)22-9-1-2-10-22)20-8-11-23-18(25)16-15(7-12-27-16)21-19(23)26/h1-7,9-10,12H,8,11H2,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQLLZVLHKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.